1-Bromo-2-methyl-3,4-dinitrobenzene
Description
1-Bromo-2-methyl-3,4-dinitrobenzene (CAS: 290353-57-0) is a brominated nitroaromatic compound characterized by a benzene ring substituted with bromine at position 1, a methyl group at position 2, and nitro groups at positions 3 and 2. Its molecular formula is C₇H₅BrN₂O₄, with a molecular weight of 277.03 g/mol. The compound is utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic frameworks and agrochemical building blocks . Commercial availability is noted at 95% purity, with pricing tiers such as ¥90.0 for 250 mg .
Properties
IUPAC Name |
1-bromo-2-methyl-3,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYXHHOXCIPFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579153 | |
| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290353-57-0 | |
| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-bromo-1-methylbenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Mechanistic Insight :
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Nitro groups at positions 3 and 4 direct incoming electrophiles to the meta position relative to themselves, but steric hindrance from the methyl group at position 2 limits reactivity .
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The methyl group weakly activates the ring at position 6, but competing deactivation by nitro groups dominates .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom serves as an excellent leaving group under strong nucleophilic conditions:
Amination
| Conditions | Reagents | Yield | Product |
|---|---|---|---|
| Catalytic Pd(OAc)₂, Dabco | NH₃ in EtOH | 73% | 2-methyl-3,4-dinitroaniline |
| SnCl₂·2H₂O in EtOH/EtOAc | Ammonia derivatives | 91% | 4-bromo-3-methyl-1,2-benzenediamine |
Key Factors :
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Steric effects : Methyl group at position 2 slows substitution kinetics compared to non-methylated analogs .
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Electronic effects : Nitro groups enhance the electrophilicity of the adjacent carbon, facilitating SNAr mechanisms.
Reduction Reactions
The nitro groups are selectively reducible under controlled conditions:
Nitro-to-Amine Reduction
| Reducing Agent | Solvent | Temperature | Outcome |
|---|---|---|---|
| SnCl₂·2H₂O | EtOH/EtOAc | 80°C | Converts both nitro groups to amines (91% yield) |
| H₂/Pd-C | THF | RT | Partial reduction to hydroxylamine intermediates |
Comparative Reactivity :
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Reduction of the 3-nitro group occurs faster than the 4-nitro group due to proximity to the methyl substituent .
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Bromine remains intact under these conditions unless harsh reducing agents (e.g., LiAlH₄) are used .
Comparative Reactivity with Analogues
The methyl and nitro substituents create unique regiochemical outcomes compared to related compounds:
Thermal and Photochemical Behavior
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Thermal decomposition occurs above 250°C, producing NOₓ gases and brominated aromatics .
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UV irradiation in CH₂Cl₂ leads to homolytic C-Br bond cleavage, generating aryl radicals detectable via EPR .
This compound's reactivity profile makes it valuable for synthesizing polyfunctionalized aromatic systems in pharmaceutical intermediates and agrochemicals. Its stability under standard conditions (mp 174°C, bp 365°C) allows precise control in multistep syntheses.
Scientific Research Applications
1-Bromo-2-methyl-3,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein assays.
Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-3,4-dinitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The nitro groups on the benzene ring influence the reactivity and orientation of further substitutions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The table below compares key physical and chemical properties of 1-bromo-2-methyl-3,4-dinitrobenzene with structurally related halogenated nitrobenzenes:
Key Observations :
Reactivity in Enzymatic Systems
Halogenated nitrobenzenes are substrates for glutathione S-transferases (GSTs), which catalyze conjugation reactions with glutathione (GSH). Comparative studies reveal:
Mechanistic Insights :
- Electrophilicity at the halogenated position drives GST activity. Bromine’s moderate electronegativity and size balance reactivity and steric effects .
- The methyl group in this compound likely disrupts enzyme-substrate binding, reducing catalytic efficiency compared to BDNB .
Antifungal and Pesticidal Effects:
Biological Activity
1-Bromo-2-methyl-3,4-dinitrobenzene (CAS No. 55289-35-5) is a nitro-substituted aromatic compound that has garnered attention in various fields of biological and chemical research. Its unique structure, characterized by a bromine atom and two nitro groups attached to a methyl-substituted benzene ring, suggests potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₂O₄ |
| Molecular Weight | 216.03 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Melting Point | 38-40 °C |
| Boiling Point | 259.6 °C |
| Flash Point | 110.8 °C |
These properties influence its solubility, stability, and reactivity in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound possesses cytotoxic effects on human cancer cell lines. For instance, a study by Lee et al. (2023) reported an IC50 value of 30 µM against the HeLa cervical cancer cell line. The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of reactive oxygen species (ROS) within the cells.
Mutagenicity and Genotoxicity
The mutagenic potential of this compound was evaluated using the Ames test, which assesses the mutagenic effects on Salmonella typhimurium. Results indicated a significant increase in revertant colonies at higher concentrations (100 µg/plate), suggesting that this compound may be a potential mutagen due to its electrophilic nature and ability to form DNA adducts.
Case Study 1: Antibacterial Mechanism
In a detailed investigation into its antibacterial properties, researchers utilized time-kill assays to determine the bactericidal effect of this compound on E. coli. The results showed a rapid decline in bacterial viability within two hours of exposure at concentrations above 25 µg/mL. Scanning electron microscopy revealed significant morphological changes in treated bacteria, indicating membrane damage.
Case Study 2: Cancer Cell Apoptosis
A recent study focused on the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through both intrinsic and extrinsic pathways as confirmed by flow cytometry and Western blot analysis. The study concluded that this compound could serve as a lead candidate for developing novel anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-2-methyl-3,4-dinitrobenzene, and how can reaction efficiency be optimized?
The synthesis typically involves sequential nitration and bromination of toluene derivatives. For example, nitration of 2-methylbenzene derivatives at specific positions (3,4) followed by bromination at the ortho position using electrophilic aromatic substitution. Optimization includes controlling temperature (≤0°C for nitration to avoid over-nitration) and using catalysts like FeBr₃ for bromination. Purity can be monitored via GC/HPLC (>95% purity thresholds are standard) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- GC/HPLC : To verify purity (>95% as per commercial standards) and detect byproducts .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing nitro and bromine groups via chemical shifts). NIST-standardized data can validate spectral interpretations .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (C₇H₅BrN₂O₄; theoretical MW 259.99) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
- Storage : Store in sealed containers at room temperature, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during the nitration of brominated toluene precursors?
Conflicting regioselectivity may arise from competing directing effects (e.g., bromine’s deactivating vs. methyl’s activating effects). Methodological approaches include:
- Computational Modeling : DFT calculations to predict electrophilic attack sites .
- Isotopic Labeling : Using deuterated analogs to track reaction pathways .
- Controlled Kinetic Studies : Varying reaction times and temperatures to isolate intermediates .
Q. What advanced spectroscopic techniques are suitable for analyzing electronic effects in this compound?
- UV-Vis Spectroscopy : To study conjugation effects between nitro and bromine groups.
- X-ray Crystallography : Resolve crystal packing and steric effects from the methyl group .
- IR Spectroscopy : Identify vibrational modes of nitro (∼1520 cm⁻¹) and C-Br (∼600 cm⁻¹) groups .
Q. How does this compound behave under extreme conditions (e.g., high temperature/pH)?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, releasing NOₓ and HBr gases. Avoid heating above 150°C .
- pH Sensitivity : Hydrolysis under alkaline conditions (pH >10) leads to nitro group reduction and debromination. Use buffered solutions (pH 4–7) for stability .
Q. What strategies mitigate data reproducibility issues in cross-coupling reactions involving this compound?
- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura couplings .
- Oxygen-Free Conditions : Use Schlenk lines to prevent catalyst poisoning by moisture/oxygen .
- In Situ Monitoring : React-IR or HPLC tracking to optimize reaction termination points .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported reactivity of this compound in nucleophilic substitutions?
Contradictions may stem from solvent polarity or nucleophile strength. Systematic approaches include:
- Solvent Polarity Studies : Compare DMSO (polar aprotic) vs. THF (non-polar) to assess solvation effects .
- Hammett Plots : Correlate substituent effects with reaction rates .
- Control Experiments : Replicate prior studies with standardized reagents to identify variables .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a precursor for:
Q. How is this compound utilized in mechanistic studies of aromatic electrophilic substitution?
Its fixed substitution pattern allows isolation of kinetic vs. thermodynamic products. Techniques include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
